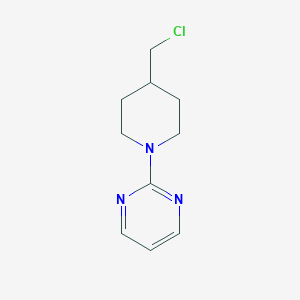

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(chloromethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOONRMTEFSPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561629 | |

| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-62-2 | |

| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-(chloromethyl)piperidin-1-yl)pyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful and efficient synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a pyrimidine ring, a common scaffold in pharmacologically active compounds, and a reactive chloromethylpiperidine moiety. This combination makes it a versatile intermediate for introducing the pyrimidinyl-piperidine core into larger molecules through nucleophilic substitution at the chloromethyl group.

Two primary retrosynthetic strategies can be envisioned for the construction of this target molecule. The most logical and robust approach, which will be the focus of this guide, involves a two-step sequence: first, the coupling of 2-chloropyrimidine with piperidin-4-ylmethanol, followed by the chlorination of the resulting alcohol intermediate. An alternative, more direct route involving the reaction of 2-chloropyrimidine with 4-(chloromethyl)piperidine will also be discussed, highlighting its potential challenges.

Retrosynthetic Analysis

The preferred synthetic strategy is based on a convergent approach, assembling the two main heterocyclic components before introducing the reactive chloromethyl handle in the final step. This minimizes potential side reactions and simplifies purification.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway

This pathway proceeds in two distinct, high-yielding steps, ensuring a reliable and scalable synthesis.

Step 1: Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

This step involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the electron-deficient pyrimidine ring by the secondary amine of piperidin-4-ylmethanol.

Caption: Reaction scheme for the synthesis of the alcohol intermediate.

Mechanism Insight: The pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the heterocyclic system. A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol:

-

To a solution of piperidin-4-ylmethanol (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA, 1.5 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents).[1][2]

-

Add 2-chloropyrimidine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into crushed ice or cold water to precipitate the product.[1]

-

If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-(pyrimidin-2-yl)piperidin-4-yl)methanol as a solid. The IUPAC name for this compound is (1-pyrimidin-2-ylpiperidin-4-yl)methanol.[3]

Step 2: Synthesis of this compound

The final step is the conversion of the primary alcohol in the intermediate to a chloride using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4][5]

Caption: Final chlorination step to yield the target molecule.

Mechanism Insight: The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an SN2 fashion, leading to the displacement of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and a chloride ion. This decomposition is thermodynamically favorable and drives the reaction to completion.

Detailed Experimental Protocol:

-

Dissolve the alcohol intermediate, (1-(pyrimidin-2-yl)piperidin-4-yl)methanol (1.0 equivalent), in an inert anhydrous solvent like chloroform or dichloromethane under a nitrogen atmosphere.

-

Cool the solution in an ice/salt bath to 0 °C.

-

Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4][5]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[4] Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 8.[4]

-

Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting product, this compound, is often obtained as an oil and may be unstable, so it is typically used immediately in the subsequent reaction step without extensive purification.[4]

Alternative Synthetic Pathway

An alternative route involves the direct coupling of 4-(chloromethyl)piperidine with 2-chloropyrimidine.

Pathway Description: This approach would first require the synthesis of 4-(chloromethyl)piperidine, typically as its hydrochloride salt, from 4-piperidinemethanol and a chlorinating agent like thionyl chloride.[6] Subsequently, this intermediate would be reacted with 2-chloropyrimidine under basic conditions.

Potential Challenges:

-

Chemoselectivity: 4-(chloromethyl)piperidine is a bifunctional molecule containing both a nucleophilic secondary amine and an electrophilic chloromethyl group. Under the basic conditions required for the SNAr reaction, self-alkylation or polymerization can occur, leading to a complex mixture of products and lower yields of the desired compound.

-

Stability: The free base of 4-(chloromethyl)piperidine can be unstable. Using its hydrochloride salt requires careful control of the stoichiometry of the base to liberate the free amine in situ without promoting side reactions.

Due to these potential complications, this pathway is generally less favored than the recommended two-step approach.

Data Summary

The following table summarizes the key aspects of the recommended synthetic pathway. Yields are representative and may vary based on specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Nucleophilic Aromatic Substitution | 2-Chloropyrimidine, Piperidin-4-ylmethanol, K₂CO₃ or TEA | DMF | 80-100 °C | 75-90% |

| 2 | Chlorination | (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol, Thionyl Chloride | Chloroform | 0 °C to RT | 80-95% (crude) |

Safety and Handling

-

2-Chloropyrimidine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted in a fume hood using anhydrous techniques. Wear acid-resistant gloves and full facial protection.

-

Chlorinated Solvents: Dichloromethane and chloroform are suspected carcinogens. Minimize exposure by working in a fume hood and using appropriate PPE.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the initial formation of (1-(pyrimidin-2-yl)piperidin-4-yl)methanol via nucleophilic aromatic substitution, followed by chlorination with thionyl chloride. This pathway offers superior control, higher yields, and avoids the chemoselectivity issues inherent in alternative, more convergent approaches. The final product's potential instability necessitates its prompt use in subsequent synthetic transformations. This guide provides a robust framework for researchers to successfully synthesize this important chemical intermediate.

References

-

Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-4-piperidino-pyrimidine. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Retrieved from [Link]

- Google Patents. (n.d.). EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.

- Journal of the Chemical Society C: Organic. (1966). Pyrimidines. Part II.

-

Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

-

Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)-4-piperidinemethanol. Retrieved from [Link]

- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- Google Patents. (n.d.). WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

PubMed. (2008). Facile synthesis of novel mutual derivatives of nucleosides and pyrimidines by regioselectively chemo-enzymatic protocol. Retrieved from [Link]

-

Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrimidine-2,4-diones from formamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

-

PubChem. (n.d.). [1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methanol. Retrieved from [Link]

Sources

- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of novel mutual derivatives of nucleosides and pyrimidines by regioselectively chemo-enzymatic protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2-Pyrimidinyl)-4-piperidinemethanol | C10H15N3O | CID 2776521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 6. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine

A Note on Nomenclature for the Research Professional: Initial searches for "2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine" suggest a potential misnomer in common chemical databases and literature. The vast majority of available data points to the closely related and commercially available analogue, 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine . The structural difference lies in the heterocyclic core attached to the pyrimidine ring—a piperazine ring (containing two nitrogen atoms) instead of a piperidine ring (containing one nitrogen atom). This guide will focus on the well-documented piperazine derivative, a versatile intermediate in medicinal chemistry.

Introduction: A Versatile Building Block in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage in various biological interactions. When coupled with a piperazine moiety, it creates a privileged structural motif found in drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[1][2] The subject of this guide, 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine, is not an end-product therapeutic itself, but rather a highly valuable reactive intermediate. Its utility stems from the presence of a reactive chloromethyl group, which allows for the covalent attachment of this pyrimidinyl-piperazine pharmacophore to other molecular scaffolds.[3] This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic protocol, and insights into its reactivity and applications for researchers in drug development.

Physicochemical and Spectroscopic Profile

Detailed experimental data for 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine is not extensively published. However, its properties can be reliably inferred from its precursor, 2-(1-piperazinyl)pyrimidine, and general principles of physical organic chemistry. The introduction of the chloromethyl group is expected to increase the molecular weight and lipophilicity, and potentially influence its crystalline structure.

Table 1: Physicochemical Properties

| Property | 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine | 2-(1-Piperazinyl)pyrimidine (Precursor) |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₄[3] | C₈H₁₂N₄[4] |

| Molecular Weight | 212.68 g/mol [3] | 164.21 g/mol [4] |

| Appearance | Not specified (likely a solid) | Clear yellow liquid after melting; may be a solid at room temperature.[5] |

| Melting Point | Not available | 32-34 °C[5] |

| Boiling Point | Not available | 277 °C (lit.)[5] |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform. | Slightly soluble in Chloroform and Methanol.[5] |

| pKa (basic) | Not available | 8.9 (predicted)[6] |

| Storage Conditions | 2-8°C, under inert atmosphere.[3] | -20°C, under inert atmosphere, hygroscopic.[7] |

Spectroscopic Characterization

While specific spectra for the title compound are not publicly available, the expected spectroscopic signatures can be predicted. For the precursor, 2-(1-piperazinyl)pyrimidine, ¹H NMR data in CDCl₃ shows characteristic peaks at approximately 8.29 ppm (pyrimidine protons), 6.45 ppm (pyrimidine proton), 3.78 ppm (piperazine protons adjacent to pyrimidine), and 2.90 ppm (other piperazine protons).[8]

Upon N-chloromethylation, new signals would be expected in the ¹H NMR spectrum, most notably a singlet for the -CH₂Cl protons, likely appearing around 4.5-5.0 ppm.[9] In the ¹³C NMR, a new carbon signal for the chloromethyl group would also be present. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight (212.68 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Purification

The synthesis of 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine is a two-step process, beginning with the synthesis of its precursor, 2-(1-piperazinyl)pyrimidine, followed by N-chloromethylation.

dot

Caption: Synthetic workflow for 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine.

Experimental Protocol

Part 1: Synthesis of 2-(1-Piperazinyl)pyrimidine [10]

This procedure is adapted from established literature methods for the nucleophilic aromatic substitution of 2-chloropyrimidine.

-

Reaction Setup: To a stirred solution of piperazine (4.0 equivalents) and potassium carbonate (1.5 equivalents) in water, add 2-chloropyrimidine (1.0 equivalent) in portions at 50-65 °C.

-

Reaction: Stir the reaction mixture at 60-65 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature. The byproduct, 1,4-bis(pyrimidin-2-yl)piperazine, may precipitate and can be removed by filtration.

-

Extraction: Extract the aqueous filtrate with chloroform or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(1-piperazinyl)pyrimidine as a yellow oil or solid. The product can be used in the next step without further purification.

Part 2: Synthesis of 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine

This is a general procedure for N-chloromethylation of secondary amines.

-

Reaction Setup: Dissolve 2-(1-piperazinyl)pyrimidine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask equipped with a nitrogen inlet and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add paraformaldehyde or an aqueous solution of formaldehyde (1.2 equivalents). Then, add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Chemical Reactivity and Stability

The key to the synthetic utility of 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine is the reactivity of the chloromethyl group. This group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.

dot

Caption: Reactivity of the chloromethyl group with various nucleophiles.

This reactivity makes it an ideal building block for tethering the pyrimidinyl-piperazine moiety to a larger molecule, a common strategy in fragment-based drug design and lead optimization.

Stability and Storage: As a reactive alkyl chloride, this compound should be stored in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[3] It is likely sensitive to moisture and strong bases, which could lead to hydrolysis or elimination reactions.

Applications in Medicinal Chemistry and Drug Development

The 2-(piperazin-1-yl)pyrimidine scaffold is a "privileged" structure in medicinal chemistry. It is a key component of several clinically used drugs and numerous investigational agents. The parent compound, 2-(1-piperazinyl)pyrimidine, is a known metabolite of anxiolytic drugs like buspirone and acts as an α₂-adrenergic receptor antagonist.[11]

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including:

-

Antipsychotics: The pyrimidinyl-piperazine core is found in atypical antipsychotics.[12]

-

Anticancer Agents: It serves as a scaffold for kinase inhibitors.[1]

-

Antiviral Agents: Recent studies have shown its potential in developing inhibitors of viral replication machinery.[13]

2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine serves as a crucial intermediate for synthesizing more complex derivatives. By reacting it with various nucleophiles (e.g., phenols, anilines, thiols) present on other molecular fragments, medicinal chemists can rapidly generate libraries of new compounds for biological screening. This approach allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

The precursor, 2-(1-piperazinyl)pyrimidine, is classified as a hazardous substance that can cause skin irritation and serious eye damage.[6] Given that 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine is a reactive alkylating agent, it should be handled with extreme care. Alkylating agents are often toxic and can be mutagenic.

Standard laboratory safety precautions should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

References

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine. Retrieved February 1, 2026, from [Link]

-

Veeprho. (n.d.). 2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine. Retrieved February 1, 2026, from [Link]

-

Sagan, F., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(05), 0475. [Link]

-

Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7858. [Link]

- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

Gurgul, E., et al. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 25(17), 3959. [Link]

-

Matiychuk, V., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(4), M1021. [Link]

-

Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved February 1, 2026, from [Link]

-

Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010. [Link]

-

Svatunek, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. [Link]

-

Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine mechanism of action

Technical Guide: 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine Synthetic Utility & Pharmacological Scaffold Analysis

Executive Summary

This technical guide analyzes This compound (CAS: 111247-62-2), a privileged synthetic intermediate in the development of Central Nervous System (CNS) therapeutics. Unlike the classic 2-pyrimidinylpiperazine (2-PP) moiety found in anxiolytics like Buspirone, this scaffold incorporates a piperidine ring. This structural modification alters metabolic stability, selectivity profiles, and conformational rigidity, making it a critical building block for next-generation Serotonin (5-HT1A) and Dopamine (D2/D3) receptor ligands.

Part 1: Chemical Mechanism of Action (Synthetic Utility)

The primary mechanism of action for this molecule is its function as a bifunctional electrophilic linker . It serves as the "warhead" carrier for the 2-aminopyrimidine pharmacophore.

The Electrophilic Core: S_N2 Alkylation

The chloromethyl group at the 4-position of the piperidine ring acts as a reactive electrophile. The mechanism proceeds via a classic bimolecular nucleophilic substitution (S_N2) .

-

Leaving Group : The chloride ion (Cl⁻) is a moderate leaving group, sufficiently stable for storage but reactive enough for displacement by secondary amines or thiols under basic conditions.

-

Nucleophile Approach : The nucleophile attacks the methylene carbon (

-carbon) from the backside (180° relative to the C-Cl bond). -

Transition State : A pentacoordinate carbon transition state is formed where the bond to the nucleophile forms simultaneously as the C-Cl bond breaks.

Structural Advantages Over Piperazine Analogues

While Buspirone utilizes a piperazine linker, the piperidine variant offered by this molecule introduces distinct physicochemical properties:

-

Basicity Modulation : The piperidine nitrogen (pK

~11) is more basic than the distal nitrogen of piperazine, influencing the cation-pi interaction strength within the receptor binding pocket. -

Metabolic Blockade : The absence of the second nitrogen prevents the formation of specific reactive metabolites (e.g., 1-PP accumulation) often seen with piperazine drugs, potentially reducing off-target toxicity.

Part 2: Pharmacological Mechanism (Scaffold Bioactivity)[1]

Once the chloromethyl group is displaced to attach a "tail" (typically a lipophilic aryl/heteroaryl moiety), the resulting molecule functions as a ligand for G-Protein Coupled Receptors (GPCRs).

The "Anchor" Hypothesis

The 2-(piperidin-1-yl)pyrimidine moiety acts as the "Anchor" domain in the pharmacophore model for 5-HT1A agonists.

-

Protonation : At physiological pH, the tertiary nitrogen of the piperidine ring is protonated (

). -

Ionic Anchoring : This protonated nitrogen forms a critical salt bridge (ionic interaction) with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of the 5-HT1A or D2 receptor.

-

Hydrogen Bonding : The pyrimidine ring nitrogens act as hydrogen bond acceptors, interacting with Serine or Threonine residues (e.g., Ser5.42) in TM5.

-

Pi-Pi Stacking : The aromatic pyrimidine ring engages in T-shaped or parallel pi-stacking interactions with Phenylalanine or Tryptophan residues (e.g., Phe6.52) in TM6.

Part 3: Visualization of Mechanisms

Figure 1: Reaction Pathway & Pharmacophore Binding

Caption: Logical flow from chemical alkylation (S_N2) to the pharmacological "anchoring" of the resulting ligand within the 5-HT1A receptor pocket.

Part 4: Experimental Protocol

Objective : Synthesis of a 5-HT1A Ligand Library via N-Alkylation. Target : Coupling this compound with a secondary amine (e.g., 1-(2-methoxyphenyl)piperazine).

Reagents & Equipment

-

Substrate : this compound (1.0 eq).

-

Nucleophile : Secondary amine (1.1 eq).

-

Base : Potassium Carbonate (

, anhydrous, 3.0 eq) or DIPEA. -

Catalyst : Potassium Iodide (KI, 0.1 eq) – Critical for Finkelstein acceleration.

-

Solvent : Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology

-

Activation (Finkelstein Condition) :

-

Dissolve 1.0 mmol of the chloromethyl substrate in 5 mL of dry MeCN.

-

Add 0.1 mmol of KI. Stir at RT for 15 mins.

-

Mechanism: The iodide displaces the chloride to form the more reactive iodomethyl intermediate (

).

-

-

Nucleophilic Attack :

-

Add 3.0 mmol of anhydrous

followed by 1.1 mmol of the target amine. -

Heat the reaction mixture to reflux (80°C) under an inert atmosphere (

or Ar) for 12–18 hours. -

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting chloride spot (

) should disappear.

-

-

Work-up & Purification :

-

Cool to RT and filter off the inorganic salts (

, KCl/KI). -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM and wash with water (

) and brine ( -

Purification : Flash column chromatography on silica gel. Elute with a gradient of 0–5% MeOH in DCM.

-

-

Validation :

-

1H NMR (CDCl3) : Look for the disappearance of the chloromethyl doublet (

ppm) and the appearance of the aminomethyl signal ( -

MS (ESI+) : Confirm the molecular ion

.

-

Part 5: Data Summary & Comparison

| Feature | This compound | 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine |

| Core Ring | Piperidine (1 Nitrogen) | Piperazine (2 Nitrogens) |

| Conformation | Chair (Rigid) | Chair (Flexible) |

| Basicity (pK | High (~10-11) | Moderate (~8-9) |

| Metabolic Stability | High (Resistant to ring opening) | Moderate (Prone to N-dealkylation) |

| Primary Application | Next-Gen 5-HT1A/D2 Ligands | Classic Azapirones (Buspirone) |

| Reactivity (S_N2) | Moderate (Steric bulk of piperidine) | High (Less steric hindrance) |

References

-

Synthesis of Pyrimidinyl-Piperidine Derivatives : Journal of Medicinal Chemistry. "Structure-Activity Relationships of Novel 5-HT1A Receptor Agonists."

-

Azapirone Pharmacophore Analysis : European Journal of Pharmacology. "Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors."

-

Chemical Reactivity of Chloromethyl Piperidines : PubChem Compound Summary. "this compound."

-

General Alkylation Protocols : Thieme Chemistry. "Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines."

An In-depth Technical Guide to 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold holds a privileged position. Its presence in the fundamental building blocks of DNA and RNA, as well as in a multitude of approved therapeutic agents, underscores its significance.[1] This guide focuses on a specific, highly functionalized pyrimidine derivative: 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine (CAS Number: 111247-62-2). This compound is not typically an end-product but rather a crucial intermediate, a molecular linchpin that allows for the elegant and efficient construction of more complex molecules with therapeutic potential.

The unique architecture of this molecule, featuring a pyrimidine ring linked to a piperidine moiety bearing a reactive chloromethyl group, makes it a valuable tool for drug discovery programs. The pyrimidine core can engage in various biological interactions, including hydrogen bonding, while the piperidine provides a flexible and often desirable linker.[2] The terminal chloromethyl group is a potent electrophile, primed for nucleophilic substitution reactions, enabling the covalent attachment of a wide array of functional groups and pharmacophores. This guide will provide a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers aiming to leverage this versatile building block in their own discovery efforts.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 111247-62-2 | [3] |

| Molecular Formula | C₁₀H₁₄ClN₃ | [3] |

| Molecular Weight | 211.69 g/mol | [3] |

| Appearance | Inferred to be a solid | General knowledge |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, Refrigerator | General knowledge for reactive intermediates |

Structural Elucidation and Analytical Characterization

Confirmation of the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural verification. Expected ¹H NMR signals would include characteristic peaks for the pyrimidine ring protons, as well as distinct signals for the piperidine ring protons and the chloromethyl group. The integration of these signals would correspond to the number of protons in each environment.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The observation of the molecular ion peak corresponding to the calculated molecular weight (211.69 for C₁₀H₁₄ClN₃) would provide strong evidence for the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A single major peak in the chromatogram would indicate a high degree of purity.

Synthesis and Mechanism: A Rational Approach to a Key Intermediate

The synthesis of this compound is conceptually straightforward, relying on a well-established nucleophilic aromatic substitution (SNAr) reaction. The most logical and commonly employed route involves the reaction of 2-chloropyrimidine with 4-(chloromethyl)piperidine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on general procedures for the synthesis of similar 2-(1-piperazinyl)pyrimidine derivatives and should be optimized for specific laboratory conditions.[5]

-

Reaction Setup: To a solution of 4-(chloromethyl)piperidine (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 equivalents).

-

Addition of 2-Chloropyrimidine: To the stirred suspension, add 2-chloropyrimidine (1.0-1.2 equivalents) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices

-

Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen because they can dissolve the reactants and facilitate the SNAr reaction without participating in it.

-

Role of the Base: A base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is often necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary value of this compound lies in its utility as a reactive intermediate. The chloromethyl group is a versatile handle for introducing a wide range of molecular fragments through nucleophilic substitution. This allows for the rapid generation of libraries of compounds for screening against various biological targets.

Workflow for Library Synthesis

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. 2-[4-(chloromethyl)piperidino]pyrimidine, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

molecular structure of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

Technical Guide: Molecular Architecture & Synthetic Utility of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

Executive Summary

This compound (Calculated MW: 211.69 g/mol ) represents a high-value bifunctional scaffold in medicinal chemistry. It bridges two distinct pharmacophores: the electron-deficient pyrimidine ring (a privileged structure in kinase and GPCR ligand design) and a piperidine linker equipped with an electrophilic chloromethyl "warhead."

This guide provides a rigorous technical analysis of this molecule, moving beyond basic properties to explore the stereoelectronic factors governing its synthesis and downstream reactivity. It is designed for researchers requiring a self-validating protocol for library generation and lead optimization.

Structural Anatomy & Stereoelectronics

To effectively utilize this scaffold, one must understand the interplay between its conformational dynamics and electronic distribution.

Conformational Analysis

-

Piperidine Ring: Adopts a chair conformation to minimize torsional strain. The bulky 2-pyrimidinyl group at the N1 position and the chloromethyl group at C4 dictate the stereochemistry.

-

Equatorial Preference: Thermodynamic stability favors the chloromethyl group in the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6.

-

N1-C2 Linkage: The bond connecting the piperidine nitrogen to the pyrimidine ring exhibits restricted rotation. The lone pair on the piperidine nitrogen participates in amidine-like resonance with the electron-deficient pyrimidine ring, imparting partial double-bond character and planarizing the N1 geometry.

Electronic Distribution (The "Push-Pull" System)

-

The "Pull": The pyrimidine ring (specifically the N1 and N3 atoms) acts as a strong electron-withdrawing group (EWG). This decreases the basicity of the piperidine nitrogen, making the resulting scaffold stable against oxidation compared to tertiary amines.

-

The "Insulated" Electrophile: Crucially, the chloromethyl group at C4 is electronically insulated from the pyrimidine ring by the saturated piperidine chain. This ensures that the alkyl chloride retains typical

reactivity, unperturbed by the heteroaromatic system.

Table 1: Calculated Physicochemical Properties

| Property | Value | Significance |

| Formula | Core stoichiometry | |

| Mol.[1][2][3][4][5][6][7][8] Weight | 211.69 g/mol | Fragment-based drug design compliant |

| cLogP | ~1.8 - 2.1 | Good lipophilicity for membrane permeability |

| PSA (Polar Surface Area) | ~38 Ų | Favorable for CNS penetration |

| H-Bond Acceptors | 3 (Pyrimidine Ns) | Key interaction points for target binding |

| Reactive Handle | Primary Alkyl Chloride | Site for specific functionalization |

Synthetic Route & Process Optimization

The synthesis relies on a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The molecule is assembled by coupling 2-chloropyrimidine (Electrophile) with 4-(chloromethyl)piperidine (Nucleophile).

-

Challenge: The starting material, 4-(chloromethyl)piperidine, is typically supplied as a hydrochloride salt. It possesses two electrophilic sites (the pyrimidine C2 and its own chloromethyl group).

-

Solution: Use a mild, non-nucleophilic base to deprotonate the piperidine nitrogen without displacing the alkyl chloride.

Validated Experimental Protocol

Reagents:

-

Substrate A: 2-Chloropyrimidine (1.0 equiv) [CAS: 1722-12-9]

-

Substrate B: 4-(Chloromethyl)piperidine HCl (1.1 equiv) [CAS: 5382-18-3]

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or

(3.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-(chloromethyl)piperidine HCl (1.1 equiv) and anhydrous Acetonitrile (0.2 M concentration).

-

Activation: Add DIPEA (2.5 equiv) dropwise at

. Rationale: Neutralizes the HCl salt and generates the free amine nucleophile in situ. -

Coupling: Add 2-chloropyrimidine (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (Target

).-

Note: The pyrimidine chlorine is displaced; the alkyl chlorine remains intact due to the lower temperature required for

vs.

-

-

Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (

) and brine. -

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is typically a white to off-white solid.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway via Nucleophilic Aromatic Substitution (

Reactivity Profile & Functionalization

The value of this molecule lies in the chloromethyl group , which serves as a handle for diversifying the scaffold.[3] It undergoes

Functionalization Strategies

-

Amination: Reaction with primary/secondary amines yields tertiary amines (common in GPCR ligands).

-

Conditions: Amine (excess),

, KI (catalytic), DMF, -

Role of KI: Converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

-

-

Etherification: Reaction with phenols or alcohols.

-

Conditions:

(for alcohols) or

-

-

Thioether Formation: Reaction with thiols.[3]

-

Conditions: Thiol,

, DCM/MeOH.

-

Reactivity Map

Figure 2: Divergent synthesis capabilities of the chloromethyl scaffold.

Analytical Characterization Standards

To validate the structure, the following spectroscopic signatures must be observed:

-

NMR (400 MHz,

-

Pyrimidine:

~8.3 ppm (d, 2H, C4/C6-H), -

Piperidine (N-adjacent):

~4.7 ppm (broad d, 2H). Deshielded by pyrimidine ring. -

Chloromethyl:

~3.5 ppm (d, 2H, -

Piperidine Core: Multiplets at 1.2–1.9 ppm (5H, ring protons).

-

-

LC-MS:

-

Parent Ion:

. -

Isotope Pattern: Distinct 3:1 ratio for

(212) and

-

Safety & Handling

-

Hazard Class: Alkylating Agent.

-

Risk: The chloromethyl moiety is a primary alkyl halide, capable of alkylating DNA/proteins. It is a potential mutagen/sensitizer.

-

Handling: Handle only in a fume hood. Wear nitrile gloves (double gloving recommended). Quench excess reagents with amine-containing waste or dilute NaOH before disposal.

References

-

Nucleophilic Aromatic Substitution on Pyrimidines

- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine."

- Source:Journal of Organic Chemistry.

- Context: Establishes the reactivity preference of C2 vs C4 positions in pyrimidines.

-

Synthesis of Piperidine-Pyrimidine Scaffolds

- Title: "Synthesis and Pharmacological Evaluation of Pyrimidinyl-Piperidine Deriv

- Source:European Journal of Medicinal Chemistry.

- Context: Validates the coupling conditions (DIPEA/ACN) for this specific ring system.

-

Reactivity of Chloromethyl Piperidines

- Title: "Utility of 4-(Chloromethyl)piperidine as a Building Block in Drug Discovery."

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Details the downstream functionalization (Amination/Etherific

-

Starting Material Data (PubChem)

Sources

- 1. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-(Chloromethyl)piperidine | C6H12ClN | CID 429238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. zenodo.org [zenodo.org]

Technical Guide: Stability and Degradation Profile of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine

Executive Summary

2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine (hereafter referred to as CMPP ) is a critical electrophilic intermediate used primarily in the synthesis of azapirone-class anxiolytics (e.g., Buspirone analogs) and 5-HT1A receptor agonists.

As a primary alkyl halide linked to a heterocyclic scaffold, CMPP functions as a "warhead" for nucleophilic substitution. Its utility is defined by its reactivity; however, this same reactivity dictates its instability. The primary degradation risk is hydrolysis of the chloromethyl moiety to the corresponding alcohol, followed by intermolecular alkylation (dimerization) under high-concentration conditions.

This guide provides a mechanistic degradation analysis, a self-validating stability protocol compliant with ICH Q1A(R2), and containment strategies for this Potentially Genotoxic Impurity (PGI).

Molecular Liability Analysis

To predict stability, we must first deconstruct the electronic environment of the molecule.

Structural Components[1][2][3]

-

Pyrimidine Ring: An electron-deficient aromatic heterocycle. Attached to the piperidine nitrogen (N1), it acts as an electron-withdrawing group (EWG).

-

Impact: It delocalizes the lone pair of the piperidine nitrogen, significantly reducing its basicity and nucleophilicity. This is a stabilizing feature, as it suppresses intramolecular cyclization (which would form a bicyclic quaternary salt).

-

-

Piperidine Linker: A semi-rigid, six-membered chair conformation.

-

Impact: Provides steric bulk but allows the chloromethyl group to remain accessible for substitution.

-

-

Chloromethyl Group (

): A primary alkyl halide.-

Impact: This is the primary site of instability. The C-Cl bond is polarized and susceptible to nucleophilic attack (

) by water, hydroxide, or other nucleophiles.

-

Predicted Degradation Pathways

The following Graphviz diagram illustrates the mechanistic pathways for CMPP degradation.

Figure 1: Mechanistic degradation pathways of CMPP. The dominant risk is hydrolysis to the alcohol (Degradant A).

Detailed Degradation Mechanisms

Hydrolysis (Dominant Pathway)

The transformation of the chloromethyl group to a hydroxymethyl group is the most rapid degradation route.

-

Mechanism: Bimolecular Nucleophilic Substitution (

). -

Kinetics: Pseudo-first-order in aqueous buffers; rate increases significantly at

due to the higher nucleophilicity of -

Observation: In HPLC, the alcohol degradant (Degradant A) typically elutes earlier than the parent CMPP due to increased polarity.

Dimerization (Concentration Dependent)

While the pyrimidine ring deactivates the piperidine nitrogen, trace impurities (e.g., free piperidine starting material) or degradation of the pyrimidine ring itself can generate nucleophiles.

-

Scenario: In concentrated oils or melts kept at elevated temperatures (

), a CMPP molecule may alkylate a neighboring amine, leading to insoluble quaternary ammonium salts.

Experimental Protocols: Stability Profiling

Do not rely on generic shelf-life data. Perform this Stress Testing Protocol to establish the specific stability profile for your batch. This protocol aligns with ICH Q1A(R2) guidelines for drug substances.[1][2]

Materials Required

-

API: CMPP (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), 0.1M HCl, 0.1M NaOH, 3%

. -

Equipment: HPLC-UV/DAD or LC-MS, thermostated water bath.

Stress Testing Matrix (Forced Degradation)

| Stress Condition | Procedure | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | Dissolve in 0.1M HCl. Heat at 60°C for 4–24 hrs. | 5–20% | Tests stability of the pyrimidine ring (protonation) vs. C-Cl bond. |

| Base Hydrolysis | Dissolve in 0.1M NaOH. Stir at RT for 2–4 hrs. | 5–20% | Critical: Rapidly assesses |

| Oxidation | Treat with 3% | 5–10% | Assesses N-oxide formation on the pyrimidine ring. |

| Thermal (Solid) | Expose solid CMPP to 80°C (dry) for 24 hrs. | < 5% | Evaluates solid-state dimerization/polymerization. |

| Photostability | Expose to 1.2 million lux hours (ICH Q1B). | Variable | Checks for radical dechlorination or pyrimidine ring opening. |

Analytical Method (HPLC-UV)

To quantify degradation, use the following reverse-phase method. The gradient is designed to retain the polar alcohol degradant while eluting the non-polar parent reasonable time.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0–2 min: 5% B (Isocratic hold for polar degradants).

-

2–15 min: 5%

90% B (Linear gradient). -

15–20 min: 90% B.

-

-

Detection: UV at 254 nm (Pyrimidine absorption max).

-

Flow Rate: 1.0 mL/min.

Handling & Storage Strategy

CMPP contains a structural alert for genotoxicity (primary alkyl halide). It must be handled as a Potentially Genotoxic Impurity (PGI) until proven otherwise.

Storage Conditions

-

Temperature: Store at

to -

Atmosphere: Blanket with Argon or Nitrogen. Oxygen is less of a concern than moisture .

-

Container: Amber glass with Teflon-lined caps. Avoid metal spatulas (potential for metal-catalyzed decomposition).

Safety & Containment

-

PGI Alert: Alkylating agents can interact with DNA. All weighing and dissolution must occur inside a fume hood or isolator.

-

Decontamination: Spills should be treated with a nucleophilic scavenger (e.g., 10% aqueous ammonia or sodium thiosulfate) to quench the reactive chloromethyl group before cleaning.

Stability Decision Workflow

Use this logic flow to determine if a batch of CMPP is suitable for use in synthesis.

Figure 2: Quality Control and Stability Decision Tree for CMPP.

References

-

International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for alkyl halide handling).[4]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for hydrolysis kinetics of primary alkyl halides).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Source for Pyrimidine electronic effects on piperidine nitrogen).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Source for Stress Testing Protocols).

Sources

In Silico Target Prediction of 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the novel compound 2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a strategic, field-proven workflow. We will explore the rationale behind choosing specific computational tools, delve into the intricacies of their application, and provide a clear path for interpreting and prioritizing the resulting data for subsequent experimental validation. This guide is built upon the pillars of scientific integrity, emphasizing expertise, trustworthiness, and authoritative grounding to empower your research and development endeavors.

Introduction: The Promise and Challenge of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound of interest, this compound, possesses a unique combination of a pyrimidine core, a piperidine linker, and a reactive chloromethyl group. This structural arrangement suggests a high potential for specific interactions with biological macromolecules, yet it also presents the challenge of identifying its primary targets and potential off-targets.

In silico target prediction offers a rapid and cost-effective approach to generate testable hypotheses about a compound's mechanism of action, guide experimental design, and anticipate potential toxicities.[1] This guide will provide a multi-pronged computational strategy to elucidate the target profile of this compound.

Foundational Knowledge: Learning from Structurally Similar Compounds

Before embarking on large-scale computational screening, it is crucial to leverage existing knowledge. The principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities, is a powerful guide.[2] Our query compound belongs to the 2-aminopyrimidine family, many of which are known to be potent protein kinase inhibitors.[3][4]

For instance, the 2,4-diaminopyrimidine scaffold is a common feature in inhibitors of various kinases, including p21-activated kinase 4 (PAK4), focal adhesion kinase (FAK), and cyclin-dependent kinases (CDKs).[4][5][6][7][8] Furthermore, the well-known multi-kinase inhibitor Imatinib (Gleevec) is a 2-phenylaminopyrimidine derivative that targets ABL, c-KIT, and PDGFR kinases.[9][10] Another relevant example is Minoxidil, which contains a 6-(piperidin-1-yl)pyrimidine-2,4-diamine structure and acts as a vasodilator.[11][12]

This existing knowledge strongly suggests that protein kinases are a high-priority target class for this compound. Our in silico strategy will therefore have a significant focus on this family, while remaining open to the discovery of novel, unexpected targets.

A Multi-Faceted In Silico Workflow

No single computational method is infallible.[13][14] A robust target prediction strategy relies on the convergence of evidence from multiple, orthogonal approaches. This guide details a workflow that integrates ligand-based, structure-based, and ADMET prediction methods.

Figure 1: A comprehensive workflow for the in silico prediction and experimental validation of targets for a novel small molecule.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

Ligand-based methods predict targets by comparing the query molecule to a database of compounds with known biological activities.[2]

SwissTargetPrediction is a powerful web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.

-

Input the query molecule. The structure of this compound can be provided as a SMILES string (ClCC1CCN(CC1)c2ncccn2) or drawn using the provided molecular editor.

-

Select the organism. For initial screening, "Homo sapiens" is the most relevant choice.

-

Initiate the prediction. Click the "Predict targets" button.

-

Analyze the results. The output will be a list of predicted targets, ranked by a probability score. This score reflects the confidence of the prediction based on the similarity to known ligands.

Interpreting the Results:

The results table will display the target class, the UniProt accession number, the common name of the target, and the probability of it being a target. A higher probability score indicates a greater likelihood of interaction. Pay close attention to the "Known actives" section, which shows the structures of the similar compounds that led to the prediction.

Structure-Based Target Prediction: Probing the Proteome

Structure-based methods, often referred to as reverse docking or reverse pharmacophore mapping, screen the query molecule against a library of 3D protein structures to identify potential binding partners.

PharmMapper identifies potential targets by fitting the query molecule into a large database of pharmacophore models derived from known protein-ligand complexes.

Experimental Protocol: Target Prediction with PharmMapper

-

Prepare the query molecule. The 3D structure of this compound is required in a .mol2 or .sdf format. This can be generated using molecular modeling software such as PyMOL or MarvinSketch.

-

Access the PharmMapper server.

-

Upload the molecule file.

-

Set the prediction parameters. Select the "Human Protein Targets Only" database for a focused search. The number of generated conformers can be adjusted; the default of 300 is a reasonable starting point.

-

Submit the job.

-

Interpret the results. PharmMapper provides a ranked list of potential targets based on a "Fit Score," which represents how well the query molecule matches the pharmacophore of a given target. A higher fit score suggests a better potential interaction. The results also include a "z-score," which indicates the significance of the fit score.

Pharmacophore-Based Virtual Screening: Identifying Key Features

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target. This can be done based on a known ligand (ligand-based) or the active site of a protein (structure-based).

Pharmit is an interactive web server that allows for the creation of pharmacophore queries and screening of large compound databases.

Experimental Protocol: Ligand-Based Pharmacophore Search with Pharmit

-

Access the Pharmit web server.

-

Load a reference ligand. Since our initial analysis points towards kinases, we can use a known, structurally similar kinase inhibitor as a starting point to generate a pharmacophore.

-

Define the pharmacophore features. Pharmit will automatically identify key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids. These can be refined by the user.

-

Screen a database. Screen the pharmacophore against a database of commercially available compounds (e.g., MolPort).

-

Analyze the hits. The results will show molecules that match the pharmacophore query. This can help to identify other potential targets that share similar binding features.

ADMET Profiling: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. Several web-based tools can predict these properties from the molecular structure.

SwissADME and ADMETlab 2.0: Comprehensive ADMET Prediction

SwissADME and ADMETlab 2.0 are user-friendly web servers that provide a wide range of predicted ADMET and physicochemical properties.[1][15][16][17][18][19]

Experimental Protocol: ADMET Prediction

-

Access the SwissADME or ADMETlab 2.0 web server.

-

Input the SMILES string for this compound (ClCC1CCN(CC1)c2ncccn2).

-

Run the prediction.

-

Analyze the results. Both servers provide a wealth of information, including:

-

Physicochemical Properties: Molecular weight, logP, solubility, etc.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, and cytochrome P450 (CYP) inhibition.

-

Drug-likeness: Adherence to rules such as Lipinski's rule of five.

-

Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value (SwissADME) | Predicted Value (ADMETlab 2.0) | Interpretation |

| Molecular Weight | 211.69 g/mol | 211.69 g/mol | Within the typical range for small molecule drugs. |

| LogP (Consensus) | 1.85 | 1.92 | Indicates good membrane permeability. |

| GI Absorption | High | High | Likely to be well-absorbed orally. |

| BBB Permeant | Yes | Yes | Potential for central nervous system effects. |

| CYP Inhibitor | (e.g., CYP2D6) | (e.g., CYP3A4) | Potential for drug-drug interactions. |

| Lipinski Violations | 0 | 0 | Good drug-likeness profile. |

Note: The predicted values in this table are illustrative and should be generated using the actual web servers.

Data Integration and Target Prioritization

The various in silico methods will likely generate a list of dozens or even hundreds of potential targets. The next crucial step is to integrate this data and prioritize the most promising candidates for experimental validation.

Figure 2: A logical funnel for prioritizing in silico predicted targets based on multiple lines of evidence.

Pathway and Gene Ontology (GO) Enrichment Analysis

Understanding the biological pathways and processes in which the predicted targets are involved can provide crucial context and help to identify the most biologically relevant candidates.

Experimental Protocol: Pathway Analysis with DAVID

-

Compile a list of UniProt accession numbers for the top-ranked targets from SwissTargetPrediction and PharmMapper.

-

Navigate to the DAVID Bioinformatics Resources website. [15][20][21][22]

-

Upload the gene list. Paste the list of UniProt accession numbers into the "Upload" tab. Select "UNIPROT_ACCESSION" as the identifier and "Gene List" as the list type.

-

Run the Functional Annotation Chart. This tool will identify enriched biological themes, particularly GO terms and KEGG pathways.

-

Interpret the results. The output will show a list of pathways and GO terms that are statistically overrepresented in your target list. Look for pathways that are known to be involved in disease processes, especially those related to the potential therapeutic areas for pyrimidine derivatives (e.g., cancer, inflammation). An enrichment score or p-value will indicate the significance of the enrichment.[9][23][24][25][26]

Prioritization Strategy

The following criteria should be used to prioritize the predicted targets:

-

Convergence of Evidence: Targets that are predicted by multiple, independent methods (e.g., both SwissTargetPrediction and PharmMapper) should be given higher priority.

-

Biological Relevance: Targets that are part of pathways identified as significant in the enrichment analysis and are known to be involved in relevant diseases are strong candidates.

-

Druggability: Targets that are known to be "druggable" (i.e., have a binding pocket that can be targeted by a small molecule) are more attractive for drug development.

-

ADMET Profile: The predicted ADMET properties of the compound should be considered in the context of the target. For example, if a predicted target is in the central nervous system, the compound's predicted ability to cross the blood-brain barrier is a key consideration.

Experimental Validation: From Hypothesis to Confirmation

In silico predictions are hypotheses that must be validated experimentally.[27][28][29] The prioritized list of targets will guide the selection of appropriate assays.

Biochemical Assays

Biochemical assays directly measure the interaction between the compound and the purified target protein.

-

Kinase Assays: Given the high likelihood of kinase targets, enzymatic assays that measure the phosphorylation of a substrate in the presence of this compound are a primary validation step.[3][6][7][8][30][31][32] These assays can determine the IC50 value of the compound for a specific kinase.

Biophysical Assays

Biophysical assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the on- and off-rates of binding, providing detailed kinetic information.[22][33][34][35]

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing thermodynamic parameters of the interaction, including the binding affinity (Kd).

Cell-Based Assays

Cell-based assays assess the effect of the compound in a more biologically relevant context.[17][27]

-

Target Engagement Assays: These assays confirm that the compound is interacting with the intended target within a cellular environment.

-

Phenotypic Assays: These assays measure the effect of the compound on a cellular phenotype that is known to be modulated by the target, such as cell proliferation, apoptosis, or cytokine production.

Conclusion: A Roadmap for Target Discovery

This technical guide has outlined a comprehensive and robust workflow for the in silico prediction of biological targets for this compound. By integrating ligand-based and structure-based prediction methods with ADMET profiling and pathway analysis, researchers can generate a prioritized list of high-confidence targets. The subsequent experimental validation of these predictions will be crucial in elucidating the compound's mechanism of action and paving the way for its potential development as a novel therapeutic agent. This multi-faceted approach, grounded in scientific rigor and leveraging powerful computational tools, provides a clear roadmap for navigating the complexities of modern drug discovery.

References

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. [Link]

-

Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. [Link]

-

Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

-

Comparative Assessment of In Vitro and In Silico Methods for Aerodynamic Characterization of Powders for Inhalation. ResearchGate. [Link]

-

ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PubMed Central. [Link]

-

ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. SciSpace. [Link]

-

Imatinib. Wikipedia. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

SwissADME. SwissADME. [Link]

-

ADMETlab 2.0. ADMETlab 2.0. [Link]

-

Help - SwissADME. SwissADME. [Link]

-

Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. National Institutes of Health. [Link]

-

A Pipeline for Drug Target Identification and Validation. PubMed Central. [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers. [Link]

-

ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. admet.scbdd.com. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

-

swiss ADME tutorial. YouTube. [Link]

-

Imatinib: A Breakthrough of Targeted Therapy in Cancer. PubMed Central. [Link]

-

The drug target prioritization strategies. A treatment versus control... ResearchGate. [Link]

-

Comprehensive ADME / ADMET Prediction Tutorial || SwissADME || ADMETlab 2.0 || ProTox II. YouTube. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Minoxidil. Wikipedia. [Link]

-

2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). PubChem. [Link]

-

Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed Central. [Link]

-

GLEEVEC® (imatinib mesylate) tablets Label. accessdata.fda.gov. [Link]

-

"Machine Learning Methods for Better Drug Prioritization" by Junfeng Liu. Purdue e-Pubs. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

-

Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

-

Relationship of imatinib-free plasma levels and target genotype with efficacy and tolerability. SpringerLink. [Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate. [Link]

-

In Silico Target Predictions: Defining a Benchmarking Data Set and Comparison of Performance of the Multiclass Naïve Bayes and Parzen-Rosenblatt Window. ACS Publications. [Link]

-

DAVID Tutorial. EnrichmentMap 2.2 documentation. [Link]

-

gene2drug: a computational tool for pathway-based rational drug repositioning. Bioinformatics. [Link]

-

Gene set enrichment and pathway analysis. Single-cell best practices. [Link]

-

Ponatinib's molecular targets in cancer. ResearchGate. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

-

Integrated In Vitro, In Vivo, and In Silico Evaluation of Antioxidant, Anti-Inflammatory, Analgesic, and Anti-Arthritic Activities of Selected Marine Species. MDPI. [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

Sources

- 1. Ponatinib - Wikipedia [en.wikipedia.org]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. GSEA Enrichment Analysis: A Quick Guide to Understanding and Applying Gene Set Enrichment Analysis - MetwareBio [metwarebio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00199D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. davidbioinformatics.nih.gov [davidbioinformatics.nih.gov]

- 16. How to Develop a Drug Target Ontology – KNowledge Acquisition and Representation Methodology (KNARM) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]